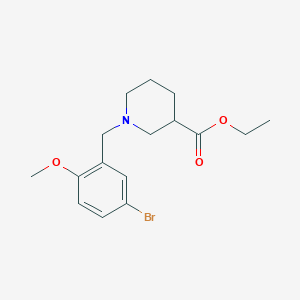![molecular formula C22H20N2O3S B5049763 6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5049763.png)
6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBX, and it has shown promising results in various studies related to cancer treatment, inflammation, and oxidative stress.
Mecanismo De Acción
The mechanism of action of DMBX is not yet fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. DMBX also possesses anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
DMBX has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, induce apoptosis, and possess anti-inflammatory and antioxidant properties. Additionally, DMBX has been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMBX in lab experiments is its potential therapeutic applications. DMBX has shown promising results in cancer treatment, inflammation, and oxidative stress-related diseases. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research related to DMBX. One potential area of research is the development of more efficient synthesis methods for DMBX, which can help in obtaining larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DMBX and its potential therapeutic applications. Further research is also needed to explore the potential side effects of DMBX and its safety profile. Finally, there is a need for clinical trials to evaluate the efficacy of DMBX in humans.
Métodos De Síntesis
DMBX can be synthesized through a multi-step process that involves the reaction of 4,8-dimethyl-2-quinoline thiol with 2-bromo propionyl chloride, followed by the reaction with 2-amino-3-hydroxybenzoic acid. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
DMBX has been extensively studied for its potential therapeutic applications. It has shown promising results in cancer treatment, as it inhibits the growth of cancer cells and induces apoptosis. DMBX has also been found to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, DMBX has been found to possess antioxidant properties, which can help in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-12-5-4-6-16-13(2)9-20(24-21(12)16)28-14(3)22(26)15-7-8-18-17(10-15)23-19(25)11-27-18/h4-10,14H,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRSIQHRJYJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
![methyl 1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-piperidinecarboxylate](/img/structure/B5049708.png)
![9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5049726.png)
![4-methyl-1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5049731.png)

![2-methyl-1-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B5049744.png)
![3-methyl-N-(1-{1-[4-(5-pyrimidinylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5049752.png)

![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)

![5-(2,4-dichlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5049780.png)
![17-(2-methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5049785.png)
![ethyl 4-[(2-hydroxy-5-methylbenzyl)amino]benzoate](/img/structure/B5049795.png)